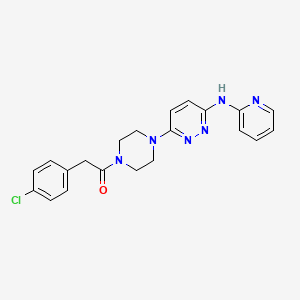
2-(4-Chlorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicide Activity and Mechanisms
Modes of Action of Pyridazinone Herbicides
Research has shown that substituted pyridazinone compounds, which share structural similarities with the compound , act as inhibitors of the Hill reaction and photosynthesis in plants. These compounds have been evaluated for their phytotoxicity and potential as herbicides, with findings suggesting that certain structural modifications can enhance their effectiveness and provide resistance to metabolic detoxication in plants. This indicates a potential avenue for developing more efficient herbicidal agents based on chemical structures similar to the compound of interest (Hilton et al., 1969).
Anticancer Potential
In Vitro Antitumor Activity of Triazine Derivatives
A series of 1,2,4-triazine derivatives, structurally related to the compound of interest, were synthesized and tested for their anticancer activities against breast cancer cells. Some derivatives showed promising antiproliferative properties, suggesting that modifications to the chemical structure can yield compounds with significant therapeutic potential (Yurttaş et al., 2014).
Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activity of New Pyridine Derivatives
Research into new pyridine derivatives, which include structural features similar to the target compound, has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Antinociceptive Properties
[(3-Chlorophenyl)piperazinylpropyl]pyridazinones as Antinociceptive Agents
A study on [(3-chlorophenyl)piperazinylpropyl]pyridazinones, which share a similar structural motif with the compound , revealed that these compounds possess antinociceptive properties comparable to morphine. This indicates a potential for the development of new pain management therapies (Giovannoni et al., 2003).
Mecanismo De Acción
While the exact mechanism of action for this compound is not specified, it’s worth noting that similar compounds, such as pyrimidine derivatives, have been studied for their anti-fibrosis activity . These compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c22-17-6-4-16(5-7-17)15-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)24-18-3-1-2-10-23-18/h1-10H,11-15H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJSXBSHKHONRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

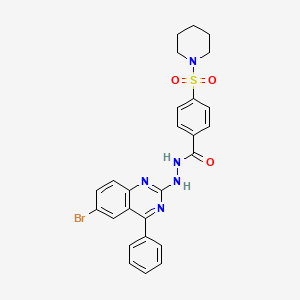
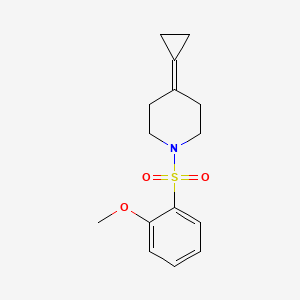

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide](/img/structure/B2704149.png)
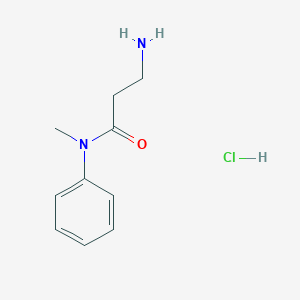
![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2704152.png)
![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2704154.png)
![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)

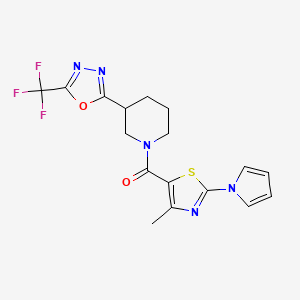
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2704166.png)
